Ranatuerin-2AMa protein
CAS No.:
Cat. No.: VC3664412
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Structural Characteristics of Ranatuerin-2AMa
Primary Structure and Composition
Ranatuerin-2AMa is a 71-amino acid peptide with the following sequence: MFTSKKSMLLLFFLGTISLSLCEEERDEDEVIEEEVKRGLLSVFKGVLKGVGKNVAGSLLDQLKCKISGGC . This peptide belongs to the ranatuerin family, which is characterized by specific structural features that contribute to their antimicrobial activity.
The molecular composition of Ranatuerin-2AMa includes various amino acids with distinct properties. The peptide is notably absent of histidine (H), proline (P), tryptophan (W), and tyrosine (Y) amino acids, while leucine (L) is the most common amino acid present . This amino acid composition contributes to the peptide's unique structural and functional characteristics.
Physicochemical Properties
The physicochemical properties of Ranatuerin-2AMa provide insights into its behavior and potential functions. Table 1 summarizes the key physicochemical characteristics of this peptide.
| Property | Value |
|---|---|
| Formula | C344H573N87O105S5 |
| Molecular Mass | 7768.15 Da |
| Isoelectric Point (pI) | 5.36 |
| Net Charge | -1 |
| Basic Residues | 10 |
| Acidic Residues | 11 |
| Hydrophobic Residues | 26 |
| Polar Residues | 21 |
| Boman Index | -68.17 |
| Hydrophobicity | 0.179 |
| Aliphatic Index | 108.31 |
With a molecular mass of 7768.15 Da and an isoelectric point of 5.36, Ranatuerin-2AMa has a slightly acidic character, further reflected by its net negative charge (-1) . The peptide contains 10 basic residues and 11 acidic residues, with a significant proportion (26) of hydrophobic residues that likely play a crucial role in its antimicrobial mechanism .
Stability and Half-Life
The stability of a peptide in biological systems is an important consideration for potential therapeutic applications. Ranatuerin-2AMa demonstrates relatively high stability across various systems, as evidenced by its estimated half-life (Table 2).
| Biological System | Half-Life |
|---|---|
| Mammalian | 30 hours |
| Yeast | >20 hours |
| E. coli | >10 hours |
These half-life values suggest that Ranatuerin-2AMa may remain active for extended periods in biological systems, which could be advantageous for therapeutic applications .
Genetic and Evolutionary Aspects
Gene Structure and Expression
Ranatuerin-2AMa is encoded by the ranatuerin-2AMa gene, which has been identified through cDNA cloning from R. amurensis skin tissues . The gene produces a precursor protein that undergoes post-translational processing to yield the mature Ranatuerin-2AMa peptide.
The precursor structure is typical of many amphibian antimicrobial peptides, consisting of a signal peptide, an acidic propiece, and the mature peptide sequence . This structural organization facilitates proper processing and secretion of the active peptide by the granular glands in the frog's skin.
Evolutionary Significance
Ranatuerins represent an evolutionarily conserved family of antimicrobial peptides found across various frog species, particularly within the genus Rana. The identification of Ranatuerin-2AMa and its homolog Ranatuerin-2AMb in R. amurensis adds to our understanding of the distribution and diversity of this peptide family .
The conservation of these peptides across species suggests their fundamental importance in amphibian host defense systems. Evolutionary pressure has likely maintained these molecules due to their effectiveness against environmental pathogens, making them valuable subjects for biomimetic approaches to developing new antimicrobial agents.
Research Methods and Techniques
Isolation and Purification
The identification and characterization of Ranatuerin-2AMa involved several sophisticated techniques. Researchers constructed a cDNA library from the dried skin of R. amurensis, using molecular cloning techniques to identify the peptide precursor . The mature peptide was subsequently isolated from boiling water extracts of the skin using reverse-phase high-performance liquid chromatography (RP-HPLC) .
Confirmation of the peptide structure was achieved through mass spectrometry, specifically MS/MS fragmentation sequencing . These techniques collectively enabled the detailed characterization of Ranatuerin-2AMa's molecular structure and properties.
Comparison with Related Peptides
Ranatuerin Family Members
Ranatuerin-2AMa belongs to the broader ranatuerin family, which includes numerous antimicrobial peptides isolated from various frog species. Within R. amurensis specifically, Ranatuerin-2AMb was identified alongside Ranatuerin-2AMa as a homolog with potentially similar antimicrobial functions .
Other members of the ranatuerin family have been identified in different Rana species. For instance, antimicrobial peptides isolated from the skin secretions of Rana nigromaculata (black-spotted frog) include members of the brevinin and temporin families, which share functional similarities with ranatuerins despite structural differences .
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